molecular formula C15H24ClNO B2449090 4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride CAS No. 1051919-41-5

4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride

Cat. No.: B2449090
CAS No.: 1051919-41-5
M. Wt: 269.81
InChI Key: WGVUBRHIPOBESP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

4-(3-phenylpropoxymethyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-2-5-14(6-3-1)7-4-12-17-13-15-8-10-16-11-9-15;/h1-3,5-6,15-16H,4,7-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVUBRHIPOBESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COCCCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of 1,5-diaminopentane.

    Substitution with Phenylpropoxy Group: The piperidine ring is then reacted with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate to introduce the phenylpropoxy group.

    Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale synthesis of the piperidine ring and 3-phenylpropyl bromide.

    Reaction Optimization: Optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and reaction time.

    Purification and Crystallization: Purification of the final product through recrystallization or chromatography to ensure high purity suitable for research applications.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides (e.g., methyl iodide), sulfonates (e.g., tosyl chloride)

Major Products

    Oxidation: Formation of ketones or carboxylic acids depending on the reaction conditions.

    Reduction: Formation of reduced derivatives with saturated bonds.

    Substitution: Formation of substituted piperidine or phenyl derivatives.

Scientific Research Applications

4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Employed in studies involving receptor binding and neurotransmitter activity due to its structural similarity to certain bioactive compounds.

    Medicine: Investigated for potential therapeutic applications, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpropoxy group can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity. This interaction can influence various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    4-[(3-Phenylpropoxy)methyl]piperidine: The base compound without the hydrochloride salt.

    4-[(3-Phenylpropoxy)methyl]pyridine: A similar compound with a pyridine ring instead of piperidine.

    3-Phenylpropylamine: A simpler compound with a similar phenylpropoxy group but lacking the piperidine ring.

Uniqueness

4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride is unique due to its specific structural features, which confer distinct biochemical properties. The presence of both the piperidine ring and the phenylpropoxy group allows for versatile interactions with biological targets, making it valuable in research and potential therapeutic applications.

Biological Activity

4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H22ClN
  • Molecular Weight : 273.81 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the cholinergic system. The compound acts as a modulator of acetylcholine receptors, which are crucial for various physiological functions including muscle contraction and neurotransmission.

Antimicrobial Properties

Research has indicated that this compound exhibits antibacterial and antifungal activities. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Neuropharmacological Effects

The compound has been studied for its effects on the central nervous system (CNS). It shows promise as an anxiolytic and antidepressant agent, likely due to its ability to enhance cholinergic transmission. Animal models have demonstrated significant reductions in anxiety-like behaviors when administered the compound.

Case Studies

  • Anxiety Reduction in Rodent Models : A study involving male Wistar rats administered with varying doses of this compound showed a dose-dependent reduction in anxiety levels as measured by the elevated plus maze test.
  • Antidepressant Activity : In a chronic mild stress model, administration of the compound resulted in significant improvement in depressive-like behaviors compared to control groups.

Safety and Toxicity

Toxicological assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.

Q & A

Q. What are the common synthetic routes for 4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride, and what key reaction conditions should be optimized?

  • Methodological Answer: Synthesis typically involves nucleophilic substitution or hydrolysis reactions. For example, piperidine derivatives are often prepared by reacting precursors like 3-phenylpropanol derivatives with halogenated intermediates under basic conditions (e.g., NaOH in dichloromethane) . Key optimizations include solvent selection (e.g., amides, ethers for hydrolysis reactions ), reaction temperature (room temperature to 80°C), and stoichiometric ratios of reagents. Monitoring reaction progress via TLC or HPLC is critical to minimize byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound using analytical techniques?

  • Methodological Answer: Use a combination of HPLC (e.g., C18 column, UV detection at 206 nm) and 1H NMR to assess purity and detect impurities (e.g., residual solvents or unreacted intermediates) . For structural confirmation, compare experimental NMR shifts with computational predictions or reference spectra of analogous piperidine derivatives . Mass spectrometry (LC/MS) can further validate molecular weight .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer: Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation of aerosols . Store the compound at 2–8°C in airtight, light-protected containers to prevent degradation . Avoid contact with strong oxidizers, and dispose of waste via approved chemical disposal protocols .

Q. What are the typical solubility and stability profiles of piperidine hydrochloride derivatives under various experimental conditions?

  • Methodological Answer: Piperidine hydrochlorides are generally soluble in polar solvents (e.g., water, methanol) but may precipitate in non-polar media. Stability testing under varying pH (3–9) and temperatures (4–40°C) is essential; for example, acidic conditions can hydrolyze the propoxy moiety . Accelerated stability studies (e.g., 40°C/75% RH for 1 month) help predict shelf life .

Q. How does the presence of the 3-phenylpropoxy moiety influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer: The 3-phenylpropoxy group acts as an electron-donating substituent, enhancing the nucleophilicity of adjacent methyl groups. This facilitates reactions like alkylation or sulfonation at the piperidine nitrogen . Steric hindrance from the phenyl group may require elevated temperatures or catalysts (e.g., phase-transfer catalysts) for efficient substitution .

Advanced Research Questions

Q. What experimental design strategies can be employed to optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer: Use Design of Experiments (DoE) to screen parameters like solvent polarity, reaction time, and catalyst loading. For example, fractional factorial designs can identify critical factors in hydrolysis or substitution steps . Computational reaction path searches (e.g., quantum chemical calculations) predict intermediates and transition states, narrowing optimal conditions .

Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. HPLC purity) for this compound?

  • Methodological Answer: Cross-validate results using orthogonal techniques: NMR detects structural anomalies (e.g., diastereomers), while HPLC quantifies impurities. For discrepancies, conduct spiking experiments with known impurities or use 2D NMR (e.g., COSY, HSQC) to assign peaks unambiguously . Adjust integration parameters in HPLC to account for co-eluting peaks .

Q. What computational methods are applicable for predicting the reactivity and intermediate stability in the synthesis of this compound?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways and energy barriers for key steps like hydrolysis or ring closure . Molecular dynamics simulations assess solvent effects on intermediate stability. Machine learning models trained on analogous reactions can predict optimal catalysts or solvents .

Q. What are the mechanistic implications of unexpected byproducts formed during the synthesis of this compound, and how can they be characterized?

  • Methodological Answer: Byproducts may arise from over-oxidation of the propoxy chain or dimerization at the piperidine nitrogen. Isolate them via preparative HPLC and characterize using HRMS and 13C NMR . Mechanistic studies (e.g., kinetic isotope effects) identify rate-determining steps. Compare with literature on similar piperidine derivatives to hypothesize formation pathways .

Q. How do structural modifications at the piperidine nitrogen affect the compound’s pharmacological activity profile, based on structure-activity relationship (SAR) studies?

  • Methodological Answer:
    Introduce substituents (e.g., methyl, benzyl groups) and assess binding affinity via receptor assays (e.g., GPCRs). For example, bulkier groups may enhance selectivity for serotonin receptors, as seen in related piperidine-based pharmaceuticals . MD simulations predict ligand-receptor docking stability, guiding rational design . Validate hypotheses using in vitro cytotoxicity and ADMET assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.